molecular formula C18H16N4O4 B4707679 N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4707679
M. Wt: 352.3 g/mol
InChI Key: KAOJMSVKGVGQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both an acetamide and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions

    Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized via the reaction of anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone structure.

    Introduction of Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone intermediate with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone moiety to a dihydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be performed using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: This compound shares the acetamide group but lacks the quinazolinone moiety.

    4-hydroxy-2-quinolone: This compound features the quinazolinone core but lacks the acetamide group.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the acetamide and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11(23)19-12-5-4-6-13(9-12)20-16(24)10-22-17(25)14-7-2-3-8-15(14)21-18(22)26/h2-9H,10H2,1H3,(H,19,23)(H,20,24)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOJMSVKGVGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.